molecular formula C7H4BrClN2S B2539406 6-Bromo-5-chloro-1,3-benzothiazol-2-amine CAS No. 1221932-35-9

6-Bromo-5-chloro-1,3-benzothiazol-2-amine

Cat. No.: B2539406
CAS No.: 1221932-35-9
M. Wt: 263.54
InChI Key: FWZGVHVWLYGZDF-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions, respectively, on the benzothiazole ring. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1,3-benzothiazol-2-amine typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst such as nano-BF3/SiO2. The reaction is carried out under mild conditions, resulting in high yields and short reaction times . Another method involves the bromination of benzothiazole-2-amine using liquid bromine in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant biological and chemical applications .

Scientific Research Applications

6-Bromo-5-chloro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparison: While these compounds share a similar benzothiazole core, the presence and position of different substituents (bromine and chlorine) influence their chemical reactivity and biological activity. 6-Bromo-5-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

6-bromo-5-chloro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZGVHVWLYGZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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